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Compound of Interest

Compound Name: Azacyclododecan-2-one

Cat. No.: B073394

Introduction

Azacyclododecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of
significant industrial importance. It serves as the primary monomer for the production of
Polyamide 12 (Nylon-12), a high-performance engineering thermoplastic.[1][2] Nylon-12 is
valued for its excellent mechanical properties, chemical resistance, low water absorption, and
dimensional stability, making it suitable for demanding applications in the automotive,
electronics, and medical industries.

The principal and most established industrial route to laurolactam begins with
cyclododecanone.[1] The synthesis involves a two-step process: the oximation of
cyclododecanone to form cyclododecanone oxime, followed by the Beckmann rearrangement
of the oxime to yield the target lactam.[1][3][4] This guide provides an in-depth overview of this
synthetic pathway, detailing experimental protocols, quantitative data, and the underlying
chemical principles for researchers and professionals in chemical and pharmaceutical

development.

Overall Synthetic Pathway

The conversion of cyclododecanone to Azacyclododecan-2-one is a straightforward ring-
expansion reaction. The process introduces a nitrogen atom into the cyclic backbone,
transforming the 12-membered carbocycle into a 13-membered lactam.
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Caption: Two-step synthesis of Laurolactam from Cyclododecanone.

Step 1: Oximation of Cyclododecanone
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The initial step involves the reaction of cyclododecanone with a hydroxylamine salt, typically
hydroxylamine hydrochloride, in the presence of a base to form cyclododecanone oxime. This
is a classic condensation reaction between a ketone and hydroxylamine.

Experimental Protocol: Synthesis of Cyclododecanone
Oxime

This protocol is adapted from established laboratory procedures.[5]

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.

¢ Addition of Oximation Agents: To the stirred solution, add 0.6 g of hydroxylamine
hydrochloride followed by 25 mL of deionized water. Finally, add 15 mL of a 10% (w/w)
agueous sodium hydroxide solution.

» Reaction: Heat the mixture to reflux (approximately 100°C) using a heating mantle. The
reaction is typically rapid and can be completed in under an hour.[5]

» Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to induce
crystallization of the oxime product.

« Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash
the crystals with cold deionized water to remove any residual salts. The product can be
further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water)
to yield pure cyclododecanone oxime.[5]

Step 2: Beckmann Rearrangement

The Beckmann rearrangement is the cornerstone of this synthesis, converting the
cyclododecanone oxime into Azacyclododecan-2-one.[6] This acid-catalyzed rearrangement
involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, resulting
in ring expansion.[6][7] While classically performed with strong acids like fuming sulfuric acid or
oleum[8][9], modern methods often employ milder and more selective catalytic systems.
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Experimental Protocol: Synthesis of Azacyclododecan-
2-one (Laurolactam)

This protocol utilizes a "green" catalytic system of cyanuric chloride and zinc chloride in
acetonitrile, which has been shown to be highly effective.[5][10]

Catalyst Solution Preparation: Prepare a stock solution by dissolving 8.0 mg of cyanuric
chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.

e Reaction Setup: To a round-bottom flask, add the recrystallized cyclododecanone oxime
obtained from Step 1. Add the 12 mL of the prepared catalyst solution.

o Reaction: Attach a reflux condenser and heat the solution to reflux (approximately 82°C) for
about 60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC)
by observing the disappearance of the oxime spot and the appearance of the more polar
lactam product.[5]

o Workup and Extraction: Upon completion, cool the reaction mixture. Quantitatively transfer
the mixture to a separatory funnel and extract the product with three 15 mL portions of ethyl
acetate.[5]

e Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate
for approximately ten minutes. Filter the drying agent and remove the solvent using a rotary
evaporator to yield the crude Azacyclododecan-2-one.

 Purification: The final product can be purified by recrystallization to obtain a white, crystalline
solid.

Experimental Workflow Diagram
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Caption: Detailed workflow for the synthesis of Laurolactam.

Quantitative Data Summary
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The efficiency of the synthesis is high, with excellent yields reported for both steps under
laboratory conditions.

Table 1: Reaction Parameters and Yields

Product
. Key Temperat . Reported .
Step Reaction Time . Melting
Reagents ure Yield .
Point
Cyclodod
Oximatio ecanone, 100°C 132-
1 <1 hour ~95%[5]
n NH20H-H  (Reflux) 133°C[5]
Cl, NaOH

| 2 | Beckmann Rearrangement | Cyclododecanone Oxime, Cyanuric Chloride, ZnClz | 82°C
(Reflux) | ~1 hour | ~90%]5] | 152.5°C[1] |

Table 2: Comparison of Catalytic Systems for Beckmann Rearrangement
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Catalyst Key
Solvent Temperature Reference
System Advantages
. Classical
Fuming . .
) . industrial
Sulfuric Acid / Neat >70°C . [81[9]
method, high
Oleum .
conversion.
High yield, mild
Cyanuric o conditions,
) Acetonitrile 82°C [51[10]
Chloride / ZnCl2 "green"
alternative.
] Hydrocarbon ] )
Chlorosilanes Effective catalytic
) (e.g., 100°C o [11]
(e.g., SiCla) activity.
Cyclohexane)
Overcomes
Methanesulfonic issues of
, Neat 120-140°C [12]
Acid substrate
deposition.

| Solid Acid Catalysts (e.g., Zeolites) | Varies (Gas or Liquid Phase) | High (e.g., 350°C) |
Heterogeneous catalysis, potential for continuous processes. [[8] |

Alternative Synthetic Route: Schmidt Reaction

While the Beckmann rearrangement is the dominant method, Azacyclododecan-2-one can
also be synthesized directly from cyclododecanone via the Schmidt reaction. This one-step
process involves reacting the ketone with hydrazoic acid (often generated in situ from sodium
azide and a strong acid) to yield the lactam.

A reported procedure involves mixing cyclododecanone with sodium azide in ethyl acetate,
followed by the slow addition of concentrated sulfuric acid and refluxing for 2 hours. This
method has been reported to produce laurolactam with a yield as high as 98%.[13] However,
the use of azides requires stringent safety precautions due to their potential toxicity and
explosive nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Laurolactam - Wikipedia [en.wikipedia.org]

. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
. researchgate.net [researchgate.net]

. data.epo.org [data.epo.org]

. wwwl.udel.edu [wwwl.udel.edu]

. scribd.com [scribd.com]

. Beckmann Rearrangement [organic-chemistry.org]

. researchgate.net [researchgate.net]

°
(o] (0] ~ (o)) ()] EEN w N =

. GB1072714A - Process for the production of laurin lactam - Google Patents
[patents.google.com]

e 10. pubs.acs.org [pubs.acs.org]
e 11. academic.oup.com [academic.oup.com]

e 12. EP0989118B1 - Process for the preparation of lauryllactam - Google Patents
[patents.google.com]

e 13. Azacyclotridecan-2-one synthesis - chemicalbook [chemicalbook.com]

 To cite this document: BenchChem. [Synthesis of Azacyclododecan-2-one from
Cyclododecanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073394#synthesis-of-azacyclododecan-2-one-from-
cyclododecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b073394?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Laurolactam
https://www.scirp.org/journal/paperinformation?paperid=7070
https://www.researchgate.net/figure/The-Beckmann-rearrangement-of-cyclododecanone-oxime_fig76_377236099
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20231025/patents/EP4265598NWA1/document.pdf
https://www1.udel.edu/chem/fox/beckmann.pdf
https://www.scribd.com/document/241240034/Beckmann
https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
https://www.researchgate.net/publication/232366754_Beckmann-rearrangement_of_cyclododecanone_oxime_to_o-laurolactam_in_the_gas_phase
https://patents.google.com/patent/GB1072714A/en
https://patents.google.com/patent/GB1072714A/en
https://pubs.acs.org/doi/10.1021/acssuschemeng.0c07254
https://academic.oup.com/chemlett/article/39/12/1319/7387923
https://patents.google.com/patent/EP0989118B1/en
https://patents.google.com/patent/EP0989118B1/en
https://www.chemicalbook.com/synthesis/cyclododecanone-isooxime.htm
https://www.benchchem.com/product/b073394#synthesis-of-azacyclododecan-2-one-from-cyclododecanone
https://www.benchchem.com/product/b073394#synthesis-of-azacyclododecan-2-one-from-cyclododecanone
https://www.benchchem.com/product/b073394#synthesis-of-azacyclododecan-2-one-from-cyclododecanone
https://www.benchchem.com/product/b073394#synthesis-of-azacyclododecan-2-one-from-cyclododecanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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